molecular formula C8H12O2 B14167450 2,5-Dimethylidenecyclohexane-1,4-diol CAS No. 36262-32-5

2,5-Dimethylidenecyclohexane-1,4-diol

Cat. No.: B14167450
CAS No.: 36262-32-5
M. Wt: 140.18 g/mol
InChI Key: WLKSZYPZGAQRKF-UHFFFAOYSA-N
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Description

2,5-Dimethylidenecyclohexane-1,4-diol is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of two methylene groups attached to a cyclohexane ring, with hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylidenecyclohexane-1,4-diol typically involves the reaction of diethyl succinate with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylidenecyclohexane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated cyclohexane derivatives.

    Substitution: The methylene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of diketones or dialdehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

2,5-Dimethylidenecyclohexane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylidenecyclohexane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the methylene groups can undergo chemical modifications, leading to the formation of active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: A compound with similar structural features but different functional groups.

    1,4-Dithiane-2,5-diol: A compound with sulfur atoms in place of the methylene groups.

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry .

Properties

CAS No.

36262-32-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,5-dimethylidenecyclohexane-1,4-diol

InChI

InChI=1S/C8H12O2/c1-5-3-8(10)6(2)4-7(5)9/h7-10H,1-4H2

InChI Key

WLKSZYPZGAQRKF-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C(=C)CC1O)O

Origin of Product

United States

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